[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfanyl group, a chloro group, and a dioxoindane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the reaction of a suitable indane derivative with a sulfanylating agent, followed by chlorination and subsequent introduction of the amino(imino)methyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfanyl and chloro groups play a crucial role.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloro group can participate in electrophilic reactions, leading to modifications of biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
- 2-{[Amino(imino)methyl]sulfanyl}ethanesulfonic acid
- 2-{[Amino(imino)methyl]sulfanyl}-2-propenoic acid
- 2-{[Amino(imino)methyl]sulfanyl}benzenesulfonic acid
Comparison: Compared to similar compounds, [(2-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)SULFANYL]METHANIMIDAMIDE is unique due to the presence of both a chloro group and a dioxoindane moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chloro-1,3-dioxoinden-2-yl) carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10(16-9(12)13)7(14)5-3-1-2-4-6(5)8(10)15/h1-4H,(H3,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBCFXFULKWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(SC(=N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.